molecular formula C19H18ClN3O5S B1194729 Cloxacillin CAS No. 61-72-3

Cloxacillin

Cat. No. B1194729
CAS RN: 61-72-3
M. Wt: 435.9 g/mol
InChI Key: LQOLIRLGBULYKD-JKIFEVAISA-N
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Description

Cloxacillin is a beta-lactam antibiotic that belongs to the penicillin group of antibiotics. It is used to treat bacterial infections caused by gram-positive organisms, including Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. Cloxacillin is a semi-synthetic derivative of penicillin, and it is resistant to the action of beta-lactamases, which are enzymes that break down penicillin and other beta-lactam antibiotics.

Scientific Research Applications

  • Incompatibility with Vancomycin : Cloxacillin and vancomycin, when administered concurrently, may not be physically compatible. A study reported the formation of a gel-like substance when these drugs were administered sequentially, highlighting a potential issue in empirical therapy for infective endocarditis (Chan, Tawfik, & Cheng, 2013).

  • Risk of Agranulocytosis : There have been cases where prolonged use of high doses of cloxacillin resulted in agranulocytosis, a serious and potentially fatal condition. This side effect, however, seems to resolve after discontinuing the antibiotic (Mani, Iyyadurai, Kw, & Tanous, 2017; 2014; 2013).

  • Use in Veterinary Medicine : Cloxacillin has been deemed safe for use in veterinary medicine, particularly for treating bovine mastitis, without posing significant risks to human health (Australian Veterinary Journal, 1977).

  • Treatment of Dental Infections : Clinical efficacy of cloxacillin has been demonstrated in treating common dental infections, with a high success rate and minimal side effects (Hooley, 1969).

  • In Surgical Treatment : Cloxacillin has been studied for its effectiveness in reducing bacterial culture rates in surgical treatment of axillary hyperhidrosis. However, its prophylactic use in such surgeries may not be significantly beneficial (Ma, Chiang, & Fang, 1989).

  • Risk of Overdosing in ICU Patients : Patients in intensive care units (ICUs) are at risk of cloxacillin overdosing, particularly when there's renal impairment. Overdosing can lead to neurological side effects like coma and delirium (Neuville et al., 2017).

  • Environmental Considerations : The presence of cloxacillin in dairy products due to use in dairy cows raises concerns about consumer exposure to antibiotic residues. Industrial processes in dairy production may not eliminate these residues completely (Gbylik-Sikorska, Gajda, Nowacka-Kozak, & Posyniak, 2021).

properties

IUPAC Name

(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27)/t13-,14+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOLIRLGBULYKD-JKIFEVAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022853
Record name 6-(3-o-Chlorophenyl-5-methylisoxazol-4-ylamido) penicillanic acid
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Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cloxacillin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

WHITE, CRYSTALLINE POWDER; SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE, CHLOROFORM; AQ SOLN IS ALKALINE; DECOMP BETWEEN 170 °C & 173 °C; ODORLESS; BITTER TASTE /MONOHYDRATE/, 5.32e-02 g/L
Record name CLOXACILLIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cloxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015278
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, cloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cloxacillin interferes with an autolysin inhibitor., ...ITS ANTIBACTERIAL SPECTRUM AGAINST GRAM-POSITIVE BACTERIA IS LIKE THAT OF PENICILLIN EXCEPT IT IS BROADER BY MARGIN OF THOSE STRAINS OR SPECIES THAT PRODUCE PENICILLINASE. ...IT IS LESS ACTIVE THAN PENICILLIN G AGAINST NON-PENICILLINASE-PRODUCING BACTERIA, ESPECIALLY STREPTOCOCCI. /CLOXACILLIN MONOHYDRATE/, SINCE PENICILLIN HAS NO EFFECT ON EXISTING CELL WALLS, BACTERIA MUST BE MULTIPLYING FOR BACTERIAL ACTION OF PENICILLIN TO BE MANIFEST. /PENICILLINS/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/, TOLERANCE DEVELOPED TO MULTIPLE DOSING. /PENICILLINS/
Record name Cloxacillin
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Record name CLOXACILLIN
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Product Name

Cloxacillin

CAS RN

61-72-3
Record name Cloxacillin
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Record name Cloxacillin [INN:BAN]
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Record name Cloxacillin
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Record name 6-(3-o-Chlorophenyl-5-methylisoxazol-4-ylamido) penicillanic acid
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Record name Cloxacillin
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Record name Cloxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015278
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cloxacillin
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Cloxacillin
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Cloxacillin
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Cloxacillin

Citations

For This Compound
49,700
Citations
R Sutherland, EAP Croydon, GN Rolinson - Br Med J, 1970 - bmj.com
… of cloxacillin, and likewise the free levels of oxacillin were less than those of cloxacillin. With … protein to a significantly greater extent than cloxacillin, and consequently when this factor is …
Number of citations: 237 www.bmj.com
LA Devriese, LR Van Damme… - Zentralblatt für …, 1972 - Wiley Online Library
Eighteen methicillin (cloxacillin)‐resistant Staphylococcus aureus isolates were obtained from 17 cows (2.2%) out of 776 which yielded S. aureus positive milk samples. Resistant …
Number of citations: 328 onlinelibrary.wiley.com
S Sidell, RJ Bulger, JL Brodie… - Clinical Pharmacology & …, 1964 - Wiley Online Library
… In the present study, cloxacillin, differing in the addition of a … Cloxacillin and oxacillin were supplied as the sodium salt … powders of oxacillin and cloxacillin against 22 strains of re- …
Number of citations: 26 ascpt.onlinelibrary.wiley.com
JP Bru, R Garraffo - Médecine et maladies infectieuses, 2012 - Elsevier
… Cloxacillin is the first line antibiotic in a great number of clinical situations generated by … to penicillin M and especially cloxacillin. Cloxacillin has a narrow microbiological spectrum. This …
Number of citations: 11 www.sciencedirect.com
M Turck, A Ronald, RG Petersdorf - JAMA, 1965 - jamanetwork.com
A new semisynthetic penicillinase-resistant penicillin, cloxacillin, was used in treatment of 100 hospitalized patients with severe infections. Twenty-three of 25 patients with …
Number of citations: 21 jamanetwork.com
MA Islam, MM Alam, ME Choudhury… - … Journal of Veterinary …, 2008 - researchgate.net
… In order to determine the MIC of cloxacillin, 10 MRSA were … to determine the MIC of cloxacillin. The clinical samples were … The MIC of the cloxacillin for 5 MRSA strains were≥ 32 (μg/…
Number of citations: 119 www.researchgate.net
A Lavergne, C Vigneau, E Polard, L Triquet… - International journal of …, 2018 - Elsevier
… of AKI in patients receiving cloxacillin treatment, we extracted data on cloxacillin use in our … who received cloxacillin was estimated by dividing the total amount of intravenous cloxacillin …
Number of citations: 22 www.sciencedirect.com
SM Marcy, JO Klein - Medical Clinics of North America, 1970 - Elsevier
… Cloxacillin provides higher levels of serum antibacterial activity than comparable doses of oxacillin. Dicloxacillin gives levels of serum activity twice as high as cloxacillin … and cloxacillin, …
Number of citations: 44 www.sciencedirect.com
E Ribera, J Gomez-Jimenez, E Cortes… - Annals of internal …, 1996 - acpjournals.org
Background: It is often difficult to administer extended antibiotic therapy in the hospital for right-sided Staphylococcus aureus endocarditis. Although the effectiveness of single-drug …
Number of citations: 207 www.acpjournals.org
P Acred, DM Brown - British Journal of Pharmacology and …, 1963 - Wiley Online Library
… Cloxacillin is excreted as the unchanged drug and as an active metabolite in the urine … cloxacillin. Against infections due to resistant and sensitive Staphylococcus in animals cloxacillin …
Number of citations: 18 bpspubs.onlinelibrary.wiley.com

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